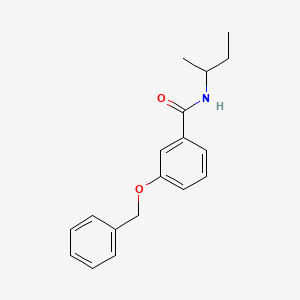

3-(benzyloxy)-N-(sec-butyl)benzamide

Description

3-(Benzyloxy)-N-(sec-butyl)benzamide is a benzamide derivative featuring a benzyloxy group at the 3-position of the benzene ring and a secondary butyl (sec-butyl) group attached to the amide nitrogen. This structural motif places it within a broader class of substituted benzamides, which are widely explored in medicinal chemistry due to their versatility in modulating biological targets.

Properties

IUPAC Name |

N-butan-2-yl-3-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-3-14(2)19-18(20)16-10-7-11-17(12-16)21-13-15-8-5-4-6-9-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZYATNIJVHBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(sec-butyl)benzamide typically involves the following steps:

Preparation of 3-(benzyloxy)benzoic acid: This can be achieved by the benzyloxylation of 3-hydroxybenzoic acid using benzyl bromide in the presence of a base such as potassium carbonate.

Conversion to 3-(benzyloxy)benzoyl chloride: The 3-(benzyloxy)benzoic acid is then converted to its corresponding acid chloride using thionyl chloride.

Formation of this compound: The final step involves the reaction of 3-(benzyloxy)benzoyl chloride with sec-butylamine in the presence of a base like triethylamine to yield the desired benzamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(sec-butyl)benzamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide group.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(benzoyloxy)-N-(sec-butyl)benzamide.

Reduction: Formation of 3-(benzyloxy)-N-(sec-butyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

3-(Benzyloxy)-N-(sec-butyl)benzamide has been explored for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

1.1. Anti-Tubercular Activity

Recent studies have synthesized derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide, which demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis. Compounds derived from this structure showed IC50 values of less than 1 µg/mL, indicating strong efficacy .

1.2. Smooth Muscle Relaxation

Benzamide compounds, including derivatives similar to this compound, have been investigated for their smooth muscle relaxant properties. These compounds exhibit actions that could potentially treat hypertension and other smooth muscle-related disorders by modulating calcium levels within muscle cells .

Synthetic Methodologies

The synthesis of this compound and its derivatives involves several innovative approaches that enhance yield and efficiency.

2.1. Ultrasound-Assisted Synthesis

Ultrasound-assisted techniques have been employed to synthesize various benzamide derivatives efficiently. This method not only speeds up the reaction but also improves yield while adhering to green chemistry principles .

2.2. Wittig Rearrangement

The Wittig rearrangement has been utilized to access diarylmethanols from isomeric benzyloxy-N-butylbenzamides, showcasing the versatility of this compound in synthetic chemistry . This reaction provides a pathway to modify the compound for enhanced biological activity or altered pharmacokinetic properties.

Biological Evaluations

The biological implications of this compound extend beyond its synthesis; its derivatives have been evaluated for various pharmacological effects.

3.1. Adenosine Receptor Agonism

Compounds structurally related to this compound have shown potential as selective agonists for adenosine receptors, particularly A1R. These compounds are valuable tools in adenosine receptor research due to their ability to activate specific signaling pathways without causing adverse effects such as sedation or bradycardia .

3.2. Cytotoxicity Studies

In addition to anti-tubercular activity, the safety profile of synthesized compounds has been evaluated against human cancer cell lines (e.g., HeLa). These studies help establish the therapeutic window and potential side effects associated with these compounds .

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(sec-butyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and sec-butyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- The sec-butyl group on the amide nitrogen (as in the target compound) increases hydrophobicity compared to smaller substituents like methyl or methoxy .

- The benzyloxy group at the 3-position is a common feature in analogs with reported bioactivity, such as sigma receptor ligands and glucokinase activators .

Enzyme Modulation

- Glucokinase Activation : Acetylenyl benzamides (e.g., compound 19 in ) with EC₅₀ values <40 nM demonstrate glucose-lowering effects in diabetes models . The benzyloxy group may contribute to binding affinity in similar scaffolds.

- Bromodomain Inhibition : Derivatives like 4-acetamido-3-(benzyloxy)-N-(tetrahydro-2H-pyran-4-yl)benzamide (compound 10) exhibit selectivity for bromodomains, critical in epigenetic regulation .

Antimicrobial Activity

- Nitazoxanide Analogs : Nitro-thiazole benzamides (e.g., nitazoxanide) show broad-spectrum antiparasitic activity . Structural parallels suggest that electron-withdrawing groups (e.g., benzyloxy) may enhance antimicrobial potency.

Structure-Activity Relationship (SAR) Insights

- N-Substituents: sec-butyl vs. piperidinylmethylphenyl: The bulkier sec-butyl group may reduce solubility but improve membrane permeability compared to polar piperidine derivatives . Hydroxypropyl vs.

Benzyloxy Position :

- 3-substituted benzyloxy groups (vs. 4-position) may optimize steric compatibility with enzyme active sites, as seen in glucokinase activators .

Biological Activity

3-(Benzyloxy)-N-(sec-butyl)benzamide is a compound that belongs to the class of N-substituted benzamides, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula: CHNO

- Molecular Weight: 273.34 g/mol

This compound features a benzyloxy group and a sec-butyl substituent attached to the amide nitrogen, which may influence its biological activity.

Research indicates that N-substituted benzamides can modulate various biological pathways. For instance, studies have shown that certain benzamide derivatives inhibit NFκB activation, leading to apoptosis in cancer cells. The mechanism often involves the inhibition of IκB degradation, which is crucial for NFκB activation .

Table 1: Biological Activities of N-Substituted Benzamides

Antinociceptive Effects

A study on related compounds has demonstrated that peripherally restricted FAAH inhibitors exhibit antinociceptive effects without central nervous system penetration. This suggests that similar mechanisms might be applicable to this compound, potentially enhancing endocannabinoid signaling in peripheral tissues .

Cytotoxicity and Targeted Therapies

The compound's structural characteristics position it as a candidate for further investigation in cancer therapies. The ability of benzamides to induce apoptosis and inhibit cell survival pathways makes them attractive for developing chemotherapeutic agents. For instance, modifications in the benzamide structure have been linked to increased potency against various cancer cell lines .

Case Studies

- Study on NFκB Inhibition:

- Antiproliferative Activity:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(benzyloxy)-N-(sec-butyl)benzamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting solvent systems (e.g., dichloromethane for solubility), controlled reaction temperatures (e.g., ice baths to prevent side reactions), and purification via column chromatography or recrystallization. Catalysts like triethylamine are critical for acylation steps, as shown in benzamide syntheses . Ultrasound-assisted methods (e.g., 60°C, 12 hours) can enhance reaction efficiency compared to conventional reflux, reducing time and improving yields by ~20% .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and functional groups (e.g., benzyloxy vs. sec-butylamide). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (exact mass ~300–400 g/mol range). Infrared (IR) spectroscopy identifies amide C=O stretches (~1650–1700 cm⁻¹) and ether C-O bonds (~1200 cm⁻¹). Purity is assessed via HPLC with UV detection .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is prone to decomposition under heat, light, or prolonged storage. Store in amber vials at –20°C under inert gas (N₂/Ar). Avoid aqueous or protic solvents due to potential hydrolysis of the benzyloxy group. DSC analysis of related benzamides shows decomposition above 80°C, necessitating cold handling .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in radical-mediated transformations?

- Methodological Answer : Mechanistic studies require trapping intermediates (e.g., TEMPO for radicals) and isotopic labeling (e.g., ¹⁸O in benzyloxy groups). For example, anomeric amide reagents (e.g., compound 3 in ) generate 1,1-diazenes, which extrude N₂ to form benzylic radicals. Electron Paramagnetic Resonance (EPR) spectroscopy or computational DFT analyses quantify radical stability and recombination pathways .

Q. How do crystallographic and H-bonding properties of this compound influence its reactivity?

- Methodological Answer : Single-crystal X-ray diffraction reveals short H-bonds (e.g., N–H···O=C, ~2.8 Å) that stabilize the amide conformation. Fluorine substituents (if present) form weak C–H···F interactions (~3.0 Å), contributing to lattice stability. PIXEL computational analysis quantifies interaction energies (e.g., −2.15 kcal/mol for C–H···F), aiding in polymorph prediction .

Q. What strategies resolve contradictions in biological activity data (e.g., high melanoma uptake vs. low receptor affinity)?

- Methodological Answer : Structure-activity studies (SAR) differentiate pharmacokinetic vs. pharmacodynamic effects. For benzamides, melanoma uptake correlates with lipophilicity (logP ~2–3) and metabolic stability (e.g., resistance to hepatic CYP450). Radiolabeling (¹³¹I) and autoradiography confirm melanin binding, independent of σ-receptor affinity, as shown in analogues with Kᵢ >5 µM but >20% ID/g tumor uptake .

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

- Methodological Answer : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., PDE IV inhibitors ). QSAR models optimize substituents (e.g., trifluoromethyl for metabolic stability) using descriptors like polar surface area (PSA) and Hammett σ constants. MD simulations predict solubility and membrane permeability .

Safety and Hazard Mitigation

Q. What safety protocols are mandatory for synthesizing this compound?

- Methodological Answer : Conduct hazard assessments per ACS guidelines . Use fume hoods for volatile reagents (e.g., benzoyl chloride), and PPE (nitrile gloves, goggles) for mutagenic intermediates. Ames testing (e.g., Ames II) is advised for anomeric amides, as some analogues show mutagenicity (e.g., TA98 strain revertants >100 µg/plate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.